

Pharmacokinetics of MY-875: An In-Depth Technical Guide

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Compound of Interest

Compound Name: MY-875

Cat. No.: B14858209

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Disclaimer: As of November 2025, publicly available literature and data sources do not contain specific pharmacokinetic data for the compound **MY-875**. Preclinical and clinical studies detailing the absorption, distribution, metabolism, and excretion (ADME) of **MY-875** have not been published. This guide, therefore, summarizes the currently available information on the mechanism of action of **MY-875** and provides a general overview of the experimental protocols typically employed in pharmacokinetic studies for investigational anticancer agents.

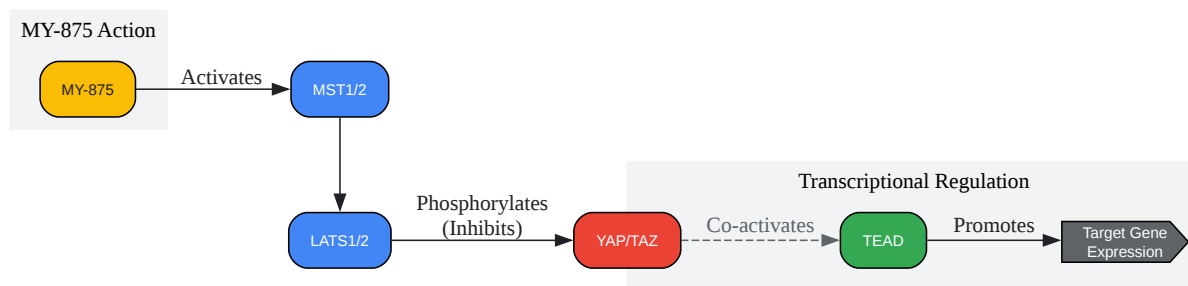
Introduction to MY-875

MY-875 is identified as a competitive inhibitor of microtubule polymerization.^[1] It exerts its anticancer activity by targeting the colchicine binding site on β -tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.^[1] Notably, **MY-875** has also been shown to activate the Hippo signaling pathway, which plays a crucial role in tumor suppression by regulating cell proliferation and apoptosis.^[1]

Known Mechanistic Information

The primary mechanism of action of **MY-875** is the inhibition of microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. By binding to the colchicine site on tubulin, **MY-875** prevents the assembly of microtubules.^[1] This disruption of the microtubule network leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis) in cancer cells.^[1]

Furthermore, **MY-875** has been observed to activate the Hippo signaling pathway.^[1] This pathway activation is a significant aspect of its anti-tumor profile.



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Figure 1: Simplified diagram of **MY-875** activating the Hippo signaling pathway.

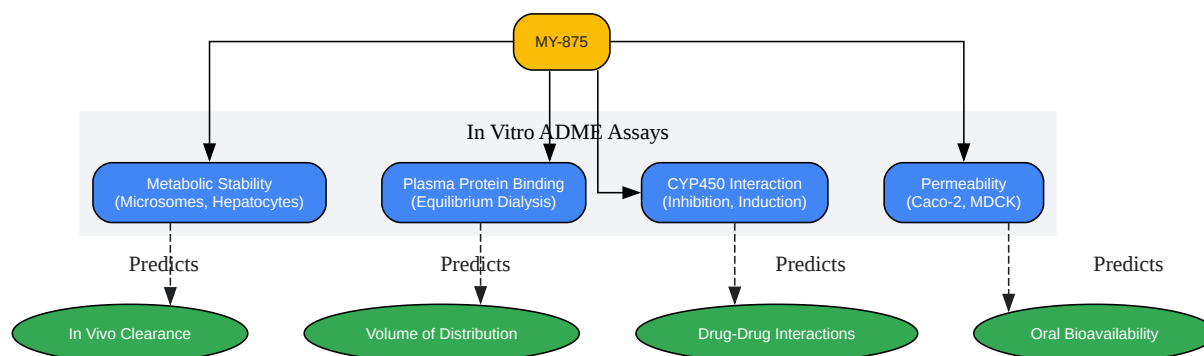
General Experimental Protocols for Pharmacokinetic Studies of Anticancer Agents

While specific data for **MY-875** is unavailable, the following sections outline the standard experimental methodologies used to characterize the pharmacokinetic profile of a novel anticancer compound.

In Vitro ADME Studies

- Metabolic Stability:
 - Objective: To assess the intrinsic clearance of the compound.
 - Methodology: The compound is incubated with liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human). The disappearance of the parent compound over time is monitored by LC-MS/MS. The in vitro half-life and intrinsic clearance are then calculated.

- Plasma Protein Binding:
 - Objective: To determine the extent to which the compound binds to plasma proteins, which can affect its distribution and availability to target tissues.
 - Methodology: Equilibrium dialysis, ultrafiltration, or ultracentrifugation methods are used. The compound is added to plasma, and after reaching equilibrium, the bound and unbound fractions are separated and quantified by LC-MS/MS.
- CYP450 Inhibition and Induction:
 - Objective: To evaluate the potential for drug-drug interactions.
 - Methodology: For inhibition studies, the compound is co-incubated with specific cytochrome P450 (CYP) isoforms and their respective probe substrates. The inhibition of the formation of the substrate's metabolite is measured. For induction studies, hepatocytes are treated with the compound, and the expression or activity of CYP enzymes is measured.
- Permeability and Transporter Studies:
 - Objective: To predict intestinal absorption and identify potential interactions with drug transporters.
 - Methodology: Caco-2 or MDCK cell monolayers are used to assess the bidirectional transport of the compound. Specific inhibitors of transporters like P-glycoprotein (P-gp) can be used to identify if the compound is a substrate.



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Figure 2: General workflow for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

In Vivo Pharmacokinetic Studies

- Study Design:
 - Animals: Typically conducted in rodents (mice, rats) and a non-rodent species (dogs, non-human primates).
 - Dosing: The compound is administered via intravenous (IV) and oral (PO) routes to determine key pharmacokinetic parameters and oral bioavailability.
 - Sampling: Blood samples are collected at predetermined time points after dosing. Plasma is separated for analysis.
- Bioanalytical Method:
 - A sensitive and specific bioanalytical method, usually LC-MS/MS, is developed and validated to quantify the concentration of the compound in plasma.
- Pharmacokinetic Parameters:

- C_{max}: Maximum plasma concentration.
- T_{max}: Time to reach C_{max}.
- AUC (Area Under the Curve): A measure of total drug exposure.
- t_{1/2} (Half-life): Time taken for the plasma concentration to reduce by half.
- CL (Clearance): The volume of plasma cleared of the drug per unit of time.
- V_d (Volume of Distribution): The apparent volume into which the drug distributes in the body.
- F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Quantitative Data Summary

As no specific pharmacokinetic data for **MY-875** is publicly available, the following tables are presented as templates to be populated once such data is published.

Table 1: In Vitro ADME Profile of **MY-875** (Template)

Parameter	Species	Value
Metabolic Stability		
In Vitro Half-life (t _{1/2} , min)	Human	-
Rat	-	
Mouse	-	
Intrinsic Clearance (CL _{int} , μL/min/mg protein)	Human	-
Rat	-	
Mouse	-	
Plasma Protein Binding		
Unbound Fraction (f _u)	Human	-
Rat	-	
Mouse	-	
CYP450 Inhibition		
IC ₅₀ (μM) - CYP1A2	Human	-
IC ₅₀ (μM) - CYP2C9	Human	-
IC ₅₀ (μM) - CYP2D6	Human	-
IC ₅₀ (μM) - CYP3A4	Human	-
Permeability		
Papp (A → B) (10 ⁻⁶ cm/s)	Caco-2	-
Efflux Ratio	Caco-2	-

Table 2: In Vivo Pharmacokinetic Parameters of **MY-875** in Preclinical Species (Template)

Parameter	Route	Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)	CL (mL/min/kg)	Vd (L/kg)	F (%)
MY-875	IV	Rat	-	-	-	-	-	-	-	-
PO	Rat	-	-	-	-	-	-	-	-	-
IV	Mouse	-	-	-	-	-	-	-	-	-
PO	Mouse	-	-	-	-	-	-	-	-	-

Conclusion

MY-875 is a promising anticancer agent with a well-defined mechanism of action targeting microtubule polymerization and activating the Hippo pathway. However, a comprehensive understanding of its pharmacokinetic properties is essential for its further development. The experimental protocols and data templates provided in this guide offer a framework for the type of information that researchers and drug development professionals would require to assess the clinical potential of **MY-875**. The scientific community awaits the publication of dedicated pharmacokinetic studies to elucidate the ADME profile of this compound.

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References

- 1. medchemexpress.com [medchemexpress.com]
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